molecular formula C13H19NO B13046297 (S)-Cyclopropyl(2-propoxyphenyl)methanamine

(S)-Cyclopropyl(2-propoxyphenyl)methanamine

Cat. No.: B13046297
M. Wt: 205.30 g/mol
InChI Key: CWNLHYVCOKSDDV-ZDUSSCGKSA-N
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Description

(S)-Cyclopropyl(2-propoxyphenyl)methanamine is a chiral amine compound characterized by a cyclopropyl group attached to a 2-propoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(2-propoxyphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the 2-Propoxyphenyl Moiety: This step involves the formation of a carbon-carbon bond between the cyclopropyl group and the 2-propoxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(2-propoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-Cyclopropyl(2-propoxyphenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(2-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2-methoxyphenyl)methanamine
  • Cyclopropyl(2-ethoxyphenyl)methanamine
  • Cyclopropyl(2-butoxyphenyl)methanamine

Uniqueness

(S)-Cyclopropyl(2-propoxyphenyl)methanamine is unique due to its specific chiral configuration and the presence of the propoxy group. This configuration can lead to distinct biological and chemical properties compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(S)-cyclopropyl-(2-propoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-2-9-15-12-6-4-3-5-11(12)13(14)10-7-8-10/h3-6,10,13H,2,7-9,14H2,1H3/t13-/m0/s1

InChI Key

CWNLHYVCOKSDDV-ZDUSSCGKSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@H](C2CC2)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C2CC2)N

Origin of Product

United States

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